2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-16(12-6-2-3-7-13(12)18-11)14(22)10-23-17-20-19-15-8-4-5-9-21(15)17/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILCVPDMNKKPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a novel compound belonging to the triazolopyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure facilitates interactions with various biological targets, making it a promising candidate in medicinal chemistry, particularly in the development of anti-cancer agents.
Structural Characteristics
The compound features:
- A triazolopyridine core that is known for its potential as a kinase inhibitor.
- A thioether linkage , enhancing its interaction with biological targets.
- A methyl-indole moiety , which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone exhibits significant biological activities, particularly in the following areas:
1. Anticancer Properties
The compound has been identified as a potent inhibitor of the c-Met kinase , which plays a critical role in cell proliferation and survival. Inhibition of this kinase leads to:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation.
In vitro studies have demonstrated that this compound effectively inhibits tumor growth across various cancer cell lines.
2. Antimicrobial Activity
Preliminary evaluations suggest that derivatives of triazolopyridine compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various microbial strains.
3. Anti-inflammatory Effects
Triazolopyridine derivatives are also being investigated for their anti-inflammatory potential. The specific mechanisms through which 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone exerts anti-inflammatory effects require further exploration.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazolopyridine derivatives:
Table 1: Summary of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-methylphenyl)-7-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine | Structure | Kinase inhibitor; anticancer properties |
| 7-(phenyl)-[1,2,4]triazolo[4,3-a]pyridine | Structure | Antimicrobial activity; anti-inflammatory effects |
| 2-[1H-indol-3-ylthio]-N-(methoxyphenyl)acetamide | Structure | Potential anti-cancer properties |
Synthesis and Production
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:
- Formation of the Triazolopyridine Core : Achieved through cyclization reactions involving hydrazinopyridine derivatives.
- Thioether Formation : Reaction with thiols to introduce the thioether linkage.
- Acetamide Introduction : Using acylation methods to attach the indole moiety.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural differences between the target compound and its closest analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s 2-methylindole and triazolo-pyridine groups contribute to a higher calculated logP (~3.5) compared to dihydroindole analogs (logP ~2.8) .
- Solubility : Thiazole-containing analogs (e.g., 3a in ) exhibit better aqueous solubility due to polarizable sulfur atoms, whereas the target compound’s thioether bridge may reduce solubility .
- Metabolic Stability : Methyl substituents on the indole (target) or pyrrole () likely slow oxidative metabolism compared to unsubstituted indoles .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone?
The compound is typically synthesized via cyclization reactions. For example, triazolopyridine derivatives are often prepared by reacting hydrazine derivatives with α,β-unsaturated ketones, followed by purification using ethanol/dioxane recrystallization. Yields may vary (e.g., ~21% in similar syntheses), emphasizing the need for optimization of reaction time, temperature, and catalysts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- C NMR : To confirm carbon environments, particularly signals for the triazolopyridine (δ 120–160 ppm) and indole moieties (δ 100–140 ppm) .
- Mass Spectrometry (EI) : For molecular ion verification (e.g., exact mass ±0.1 Da) and fragmentation patterns (e.g., m/z 254 [M]) .
- FT-IR : To identify functional groups like thioether (C–S stretch at ~600–700 cm) and ketone (C=O stretch at ~1700 cm) .
Q. How can researchers address poor solubility in aqueous media during biological testing?
Co-solvents (e.g., DMSO or cyclodextrins) are commonly used. Alternatively, structural derivatization, such as introducing phosphonate groups ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates), can enhance hydrophilicity without compromising activity .
Advanced Research Questions
Q. What strategies optimize low synthetic yields of triazolopyridine-indole hybrids?
- Catalyst Screening : Use palladium or copper catalysts to improve cyclization efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 21% to ~35% in analogous reactions) .
- Purification : Gradient chromatography or fractional crystallization to isolate pure enantiomers .
Q. How can structure-activity relationship (SAR) studies guide neuropsychiatric applications?
- Core Modifications : Replace the 2-methylindole group with halogenated or bulkier substituents to enhance receptor binding.
- Thioether Linker : Substitute sulfur with sulfone or sulfoxide groups to modulate pharmacokinetics.
- Triazolopyridine Substitutions : Introduce electron-withdrawing groups (e.g., –NO) to improve metabolic stability. Evidence from vasopressin antagonist derivatives suggests these modifications significantly impact efficacy .
Q. What in vitro models are suitable for evaluating biological activity against neuropsychiatric targets?
- Vasopressin Receptor Assays : Use HEK293 cells transfected with human V/V receptors to measure antagonism (IC values) .
- Neuronal Cell Lines : SH-SY5Y or PC12 cells for neuroprotective or cytotoxicity profiling.
- Microsomal Stability Tests : Assess metabolic degradation using liver microsomes (e.g., t >60 min indicates favorable pharmacokinetics) .
Q. How can computational modeling predict target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to vasopressin receptors, focusing on hydrophobic interactions with the triazolopyridine core and hydrogen bonding with the indole NH group.
- MD Simulations : Validate binding stability over 100 ns trajectories (RMSD <2 Å) .
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC values from multiple assays (e.g., cell-free vs. cell-based) to identify assay-specific biases.
- Dose-Response Curves : Ensure consistency in slope factors (Hill coefficients) to confirm target specificity.
- Off-Target Screening : Use kinase or GPCR panels to rule out polypharmacology .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazolopyridine-Indole Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps favor cyclization | |
| Catalyst (Pd/Cu) | 5–10 mol% | Reduces byproduct formation | |
| Purification Solvent | Ethanol/Dioxane (1:1) | Enhances crystal purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
